N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
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Overview
Description
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a cyanocyclopropyl group, a fluorine atom, and a carboxamide group attached to the imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an appropriate reagent to form the imidazo[1,5-a]pyridine core.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyanocyclopropyl Group: The cyanocyclopropyl group is introduced through a nucleophilic substitution reaction using a cyanocyclopropyl halide.
Formation of the Carboxamide Group: The final step involves the conversion of a suitable intermediate to the carboxamide group using reagents such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the cyanocyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopropyl)-imidazo[1,5-a]pyridine-3-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
8-Fluoroimidazo[1,5-a]pyridine-3-carboxamide: Lacks the cyanocyclopropyl group, which may influence its binding affinity and specificity.
Uniqueness
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is unique due to the combination of the cyanocyclopropyl group, fluorine atom, and carboxamide group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-8-2-1-5-17-9(8)6-15-10(17)11(18)16-12(7-14)3-4-12/h1-2,5-6H,3-4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITPYWOVMIMXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=C3N2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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